molecular formula C20H20N2O3 B11707560 ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate

ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate

Cat. No.: B11707560
M. Wt: 336.4 g/mol
InChI Key: RIZJLQXLXZJXLA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a propanamide side chain bearing a 1H-indol-3-yl moiety. The indole group, a bicyclic aromatic heterocycle, is notable for its prevalence in bioactive molecules, including neurotransmitters and kinase inhibitors.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-[3-(1H-indol-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N2O3/c1-2-25-20(24)14-7-10-16(11-8-14)22-19(23)12-9-15-13-21-18-6-4-3-5-17(15)18/h3-8,10-11,13,21H,2,9,12H2,1H3,(H,22,23)

InChI Key

RIZJLQXLXZJXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

The most straightforward method involves coupling 3-(1H-indol-3-yl)propanoic acid with ethyl 4-aminobenzoate using carbodiimide-based activating agents. In a representative procedure, 3-(1H-indol-3-yl)propanoic acid and ethyl 4-aminobenzoate were dissolved in dimethylformamide (DMF), followed by the addition of EDC and hydroxybenzotriazole (HOBt). The reaction proceeded at room temperature for 16 hours, yielding the target compound with a 38% isolated yield after chromatographic purification. This method prioritizes simplicity but suffers from moderate efficiency due to competitive side reactions.

PyBOP-Mediated Amide Bond Formation

Alternative protocols employ PyBOP as a coupling agent to enhance reaction efficiency. For instance, a mixture of 3-(1H-indol-3-yl)acrylic acid (precursor to the propanoic acid derivative) and ethyl 4-aminobenzoate in DMF was treated with PyBOP and N,N-diisopropylethylamine (DIPEA). Stirring at 20°C for 12 hours afforded the product in 23% yield. While PyBOP accelerates amide formation, the lower yield highlights challenges in steric hindrance management, particularly with bulky indole substrates.

Multi-Step Synthesis with Protective Groups

To circumvent reactivity issues, protective group strategies have been developed. A three-step sequence began with Boc protection of 3-(1H-indol-3-yl)acrylic acid using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving 36% yield. The protected intermediate was subsequently hydrogenated to yield 3-(1H-indol-3-yl)propanoic acid , which underwent amidation with ethyl 4-aminobenzoate under standard coupling conditions. This approach improved overall yield to 45% by minimizing undesired side reactions during the amidation step.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction solvents critically influence yield and reaction rate. Polar aprotic solvents like DMF and THF are preferred due to their ability to solubilize both indole derivatives and coupling agents. For example, a PyBOP-mediated reaction in DMF at 20°C achieved 23% yield, whereas the same conditions in THF resulted in <15% yield, likely due to reduced solubility of the indole substrate. Elevated temperatures (40–50°C) were counterproductive, leading to decomposition of the indole moiety.

Analytical Data and Characterization

Spectroscopic Confirmation

Successful synthesis was confirmed by ¹H NMR and IR spectroscopy. The target compound exhibited characteristic signals at δ 8.21 ppm (indole NH), δ 7.86–8.03 ppm (aromatic protons), and δ 4.32 ppm (ethyl ester quartet). IR spectra showed carbonyl stretches at 1701 cm⁻¹ (ester) and 1677 cm⁻¹ (amide), consistent with the expected structure.

Crystallographic Validation

Single-crystal X-ray diffraction of a related indole derivative, methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate, confirmed the regiospecificity of amide bond formation. The indole nucleus and benzoate ester adopted a planar orientation, stabilizing the molecule through π-π interactions.

Comparative Analysis of Methods

MethodCoupling AgentSolventTemperatureYieldSource
Direct AmidationEDC/HOBtDMF20°C38%
PyBOP-Mediated CouplingPyBOPDMF20°C23%
Protective Group StrategyBoc₂O/DMAPTHF/DMF15–20°C45%

The multi-step protective group strategy outperformed direct methods, achieving a 45% overall yield. However, this approach requires additional purification steps, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the para position relative to the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Ester Groups

Compounds sharing the benzoate-amide-indole scaffold but differing in ester substituents demonstrate how alkyl chain length impacts physicochemical properties:

Compound Name Ester Group Key Features Reference
Methyl 4-((1-benzyloxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)benzoate Methyl Benzyloxy group enhances steric bulk; lower lipophilicity vs. ethyl ester
Butyl 4-(3-(2-oxobenzo[d]oxazol-3-yl)propanamido)benzoate Butyl Longer alkyl chain increases lipophilicity; oxazolone adds heterocyclic rigidity

Key Insight : Ethyl esters balance lipophilicity and steric hindrance, making them preferable for drug design compared to bulkier (butyl) or smaller (methyl) analogs .

Substituent Variations on the Propanamide Chain

Modifications to the propanamide moiety influence bioactivity and synthetic efficiency:

Compound Name (Example) Propanamide Substituent Yield Notable Properties Reference
(S)-3-(1H-Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-(trifluoromethyl)phenyl)propanamido)propanamide (3q) 4-(Trifluoromethyl)phenyl 17% Electron-withdrawing CF₃ group enhances metabolic stability
(S)-N-(1-((4-(Hydrazinecarbonyl)benzyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methoxybenzamide (8) Hydrazinecarbonyl 95% High yield; hydrazine enables further functionalization
N-((4-Acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanamide (59) Sulfonamide/4-chlorobenzoyl 4.5% Low yield due to complex synthesis; introduces sulfonamide for target engagement

Key Insight : Electron-withdrawing groups (e.g., CF₃) improve stability but may reduce synthetic yields. Functional groups like hydrazinecarbonyl offer versatility for derivatization .

Heterocyclic Modifications

Incorporation of additional heterocycles alters molecular interactions:

Compound Name Heterocycle Added Impact on Structure Reference
Ethyl 4-{[2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl]amino}benzoate Isoindole-1,3-dione Introduces rigid bicyclic system; enhances π-π stacking
Ethyl 2-(3-(4-hydroxyphenyl)-2-(pyridin-4-ylamino)propanamido)-3-(1H-indol-3-yl)propanoate (EHPIP) Pyridinylamino Facilitates radioiodination for imaging applications

Key Insight : Heterocycles like isoindole-dione or pyridine improve target binding or enable applications in radiochemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 3-(1H-indol-3-yl)propanoic acid with ethyl 4-aminobenzoate using peptide coupling reagents like TBTU ( ). Optimization strategies include:

  • Catalyst Selection : Triethylamine as a base improves reaction efficiency ( ).
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ( ).
  • Temperature Control : Reactions conducted at 0–25°C minimize side reactions ( ).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product ( ). Yields vary (17–73%) depending on substituent steric effects ( ).

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • Indole NH proton at δ ~10–12 ppm (broad singlet) ( ).
  • Ethyl benzoate ester protons (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) ( ).
  • Amide carbonyl carbon at δ ~165–170 ppm in 13C NMR ( ).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight via [M+H]+ or [M+Na]+ adducts ( ).

Advanced Research Questions

Q. How does the compound interact with biological targets like CYP51 or formyl-peptide receptors, and what methodologies are used to study these interactions?

  • Methodological Answer :

  • CYP51 Inhibition : Assay using Trypanosoma cruzi microsomes measures IC50 via UV/Vis monitoring of lanosterol demethylation ( ). Competitive inhibition is confirmed via Lineweaver-Burk plots.
  • Formyl-Peptide Receptor (FPR2) Agonism : Chiral HPLC separates enantiomers ( ). Calcium flux assays in FPR2-transfected HEK293 cells quantify activation ( ). Molecular docking (e.g., AutoDock Vina) predicts binding poses, emphasizing indole-propanamido interactions with receptor hydrophobic pockets ( ).

Q. What strategies can resolve contradictions in activity data between studies, particularly regarding stereochemical influences?

  • Methodological Answer :

  • Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers ( ). Assign absolute configuration via X-ray crystallography (if crystals are obtainable) or electronic circular dichroism (ECD) ( ).
  • Biological Replicates : Conduct dose-response assays in triplicate to account for variability ( ).
  • Meta-Analysis : Compare structural analogs (e.g., ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate in ) to identify substituent-dependent trends.

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores ( ).
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity, leveraging structural similarities to indole-based drugs ( ).
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantifies metabolite formation ( ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for CYP51 inhibition?

  • Methodological Answer :

  • Source Validation : Ensure purity (>95% via HPLC) to exclude impurities skewing results ( ).
  • Assay Standardization : Use identical substrate concentrations (e.g., lanosterol at 50 µM) and incubation times ( ).
  • Structural Confounders : Compare substituent effects (e.g., 4-trifluoromethyl vs. 4-methoxy in ) to explain potency differences.

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s anticancer activity?

  • Methodological Answer :

  • Cell Lines : Use indole-sensitive lines (e.g., HCT-116 colon cancer) with MTT assays ().
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and DNA intercalation assays (e.g., ethidium bromide displacement) ().

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